Substrate Preference in Pineal Serotonin-N-Acetyltransferase: 10–20-Fold Higher Vmax vs. Indole Derivatives
In a comparative substrate study of ovine pineal serotonin-N-acetyltransferase (5-HT-NAT), (1-naphthyl)ethylamine derivatives demonstrated Vmax values 10–20-fold higher than those of indole-based derivatives including tryptamine [1]. While indole derivatives maintained higher apparent affinity (Km ≈ 0.05 mM for tryptamine), the naphthyl and phenyl derivatives showed substantially greater catalytic turnover capacity. The naphthyl scaffold thus offers distinct kinetic advantages for certain enzymatic transformation applications.
| Evidence Dimension | Enzymatic turnover rate (Vmax) in 5-HT-NAT assay |
|---|---|
| Target Compound Data | Vmax for naphthyl derivatives: 10–20× higher than indole baseline |
| Comparator Or Baseline | Indole derivatives (tryptamine baseline, Km ≈ 0.05 mM) |
| Quantified Difference | 10–20-fold higher Vmax |
| Conditions | Ovine pineal serotonin-N-acetyltransferase (5-HT-NAT) substrate assay |
Why This Matters
For researchers developing enzymatic assays or studying melatonin pathway modulation, the naphthyl scaffold provides dramatically enhanced catalytic turnover compared to indole-based alternatives.
- [1] Structure-activity relationships for substrates and inhibitors of pineal 5-hydroxytryptamine-N-acetyltransferase: Preliminary studies, S. Shen et al., European Journal of Pharmacology, 1996, 307(2), 133-140, DOI: 10.1016/0014-2999(96)00228-2. View Source
